molecular formula C18H22BrN3O2S B2813392 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide CAS No. 899758-81-7

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide

Cat. No.: B2813392
CAS No.: 899758-81-7
M. Wt: 424.36
InChI Key: PHAFTYNBHXMSHC-UHFFFAOYSA-N
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Description

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide is a complex organic compound that features a pyrazine ring substituted with a bromo-methylphenyl group and an isopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the compound to be produced in significant quantities for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyrazine ring .

Scientific Research Applications

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth or modulation of biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c1-12(2)6-7-20-16(23)11-25-17-18(24)22(9-8-21-17)14-4-5-15(19)13(3)10-14/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAFTYNBHXMSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NCCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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